(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine
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Overview
Description
(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to an ethylidene chain, which is further linked to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (NE)-N-[2-(3-aminophenyl)ethylidene]hydroxylamine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydroxylamine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
(NE)-N-[2-(4-nitrophenyl)ethylidene]hydroxylamine: Similar structure with the nitro group in the para position.
(NE)-N-[2-(2-nitrophenyl)ethylidene]hydroxylamine: Similar structure with the nitro group in the ortho position.
(NE)-N-[2-(3-aminophenyl)ethylidene]hydroxylamine: Reduction product with an amino group instead of a nitro group.
Uniqueness
(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine is unique due to the specific positioning of the nitro group in the meta position, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-9-5-4-7-2-1-3-8(6-7)10(12)13/h1-3,5-6,11H,4H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWEZIQFMDECK-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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